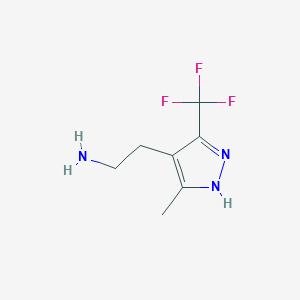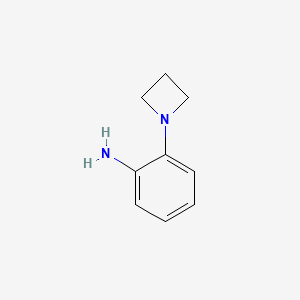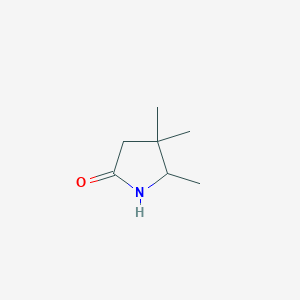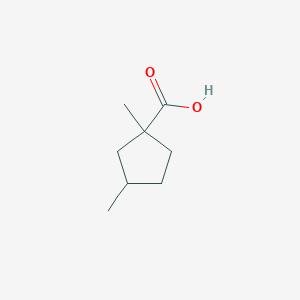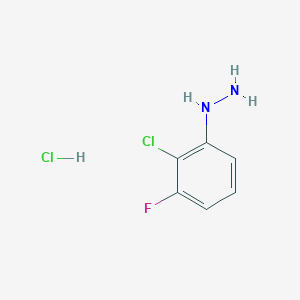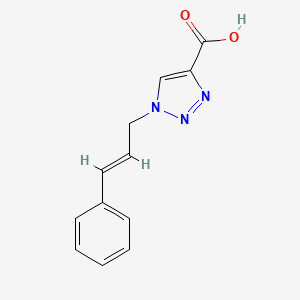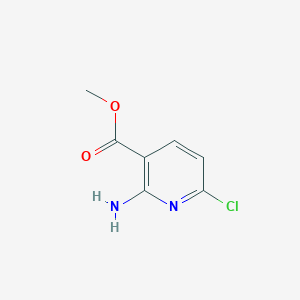
2-氨基-6-氯烟酸甲酯
概述
描述
Methyl 2-amino-6-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of nicotinic acid and features a chlorine atom at the 6-position and an amino group at the 2-position on the pyridine ring
科学研究应用
Methyl 2-amino-6-chloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
Target of Action
Methyl 2-amino-6-chloronicotinate is a carboxylic acid ester organic substance
Mode of Action
It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application
Biochemical Pathways
It is known that methyl nicotinate, a related compound, is thought to promote the release of prostaglandin d2
Result of Action
It is known that methyl nicotinate, a related compound, induces vasodilation of the peripheral blood capillaries
Action Environment
It is recommended that methyl 2-amino-6-chloronicotinate be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and atmospheric conditions may play a role in the stability of the compound.
生化分析
Biochemical Properties
Methyl 2-amino-6-chloronicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of nicotinic acid derivatives . These interactions are crucial for the compound’s role in modulating biochemical pathways, particularly those related to pyridine nucleotide metabolism .
Cellular Effects
Methyl 2-amino-6-chloronicotinate affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-6-chloronicotinate involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with DNA and transcription factors . These interactions are critical for its biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-6-chloronicotinate change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of Methyl 2-amino-6-chloronicotinate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and changes in metabolic pathways . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Methyl 2-amino-6-chloronicotinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . These interactions are vital for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 2-amino-6-chloronicotinate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which are essential for its biochemical activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
Methyl 2-amino-6-chloronicotinate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within cells . Understanding these subcellular dynamics is crucial for elucidating the compound’s biochemical mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-chloronicotinate can be synthesized through various methods. One common synthetic route involves the reaction of methyl nicotinate with chlorinating agents to introduce the chlorine atom at the 6-position. The amino group can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of methyl 2-amino-6-chloronicotinate typically involves large-scale chlorination and amination reactions under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Methyl 2-amino-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents for oxidation may include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain.
Methyl 6-amino-2-chloronicotinate: Similar structure but with the amino group at the 6-position and chlorine at the 2-position.
Uniqueness
Methyl 2-amino-6-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
methyl 2-amino-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXBBIBJBCFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725574 | |
| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849805-25-0 | |
| Record name | Methyl 2-amino-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-6-chloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
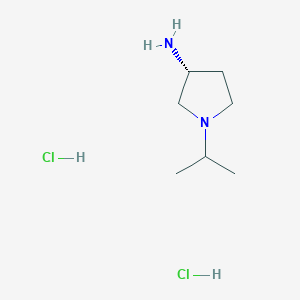
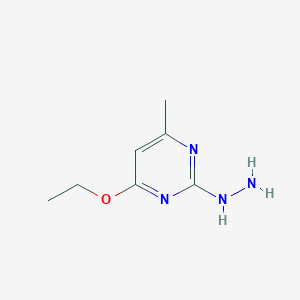
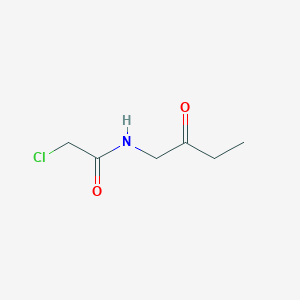
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)

